molecular formula C15H20BrNO B2730075 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine CAS No. 399006-03-2

1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine

Cat. No.: B2730075
CAS No.: 399006-03-2
M. Wt: 310.235
InChI Key: AGPSCLFMHAUYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine is an organic compound that features a brominated aromatic ring and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine typically involves the reaction of 5-bromo-2,3,4-trimethylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The methanone group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation can produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating novel compounds.

Biology

The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development. It can be used in the synthesis of potential pharmaceuticals targeting specific biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its derivatives may exhibit activity against various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine involves its interaction with specific molecular targets. The piperidine moiety can bind to receptors or enzymes, modulating their activity. The brominated aromatic ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Bromo-5-nitrophenyl)(piperidin-1-yl)methanone
  • 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
  • (3-Bromo-2,5-dichlorophenyl)(piperidin-1-yl)methanone

Uniqueness

Compared to similar compounds, 1-(5-Bromo-2,3,4-trimethylbenzoyl)piperidine is unique due to the presence of three methyl groups on the aromatic ring. This structural feature can influence its reactivity and binding properties, making it distinct in terms of its chemical and biological behavior.

Properties

IUPAC Name

(5-bromo-2,3,4-trimethylphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BrNO/c1-10-11(2)13(9-14(16)12(10)3)15(18)17-7-5-4-6-8-17/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGPSCLFMHAUYFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1C)Br)C(=O)N2CCCCC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.